molecular formula C15H12N4O B13041584 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one

3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one

Cat. No.: B13041584
M. Wt: 264.28 g/mol
InChI Key: KSXLDLAQROYSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (CAS: 2177264-27-4) is a heterocyclic compound with the molecular formula C₁₅H₁₂N₄O and a molecular weight of 264.3 g/mol . It belongs to the pyrazoloquinazolinone family, characterized by a fused pyrazole-quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine derivatives to yield the desired pyrazoloquinazoline structure. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, into the molecule .

Scientific Research Applications

Synthesis of 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one

The synthesis of this compound typically involves several steps, including the formation of the pyrazolo[1,5-a]quinazoline scaffold. Recent studies have employed various synthetic routes to create derivatives with different substituents at the 8-position, which significantly influence their biological activity. For instance, the introduction of amino or nitro groups has been shown to enhance the interaction with GABAA receptors, leading to altered pharmacological profiles .

Key Synthetic Steps

  • Formation of Pyrazoloquinazoline Scaffold : The initial step often involves cyclization reactions that yield the pyrazolo[1,5-a]quinazoline structure.
  • Substitution Reactions : Subsequent modifications introduce functional groups at the 8-position. The choice of substituent can dramatically affect receptor binding affinity and efficacy.
  • Purification and Characterization : Final products are purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry.

GABAA Receptor Modulation

This compound has been primarily investigated for its role as a GABAA receptor modulator. GABAA receptors are crucial in mediating inhibitory neurotransmission in the central nervous system (CNS), making them important targets for treating various neurological disorders.

Case Studies

Several studies have evaluated the pharmacological profiles of various derivatives:

  • Study 1 : A derivative with an amino group at the 8-position demonstrated a significant increase in chloride current (up to +85% enhancement) at concentrations around 100 µM in electrophysiological assays .
  • Study 2 : Another derivative with a nitro group showed antagonist properties, reducing lorazepam-induced currents significantly .

These findings highlight the versatility of this compound in modulating GABAA receptor activity.

Neurological Disorders

Given its mechanism as a GABAA receptor modulator, this compound holds promise for treating various neurological disorders such as:

  • Anxiety Disorders : By enhancing inhibitory neurotransmission.
  • Epilepsy : Through modulation of hyperactive neural circuits.
  • Sleep Disorders : As potential sedatives or hypnotics.

Cancer Research

Emerging research suggests that derivatives may also inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For instance, compounds related to pyrazolo[1,5-a]quinazolines have been studied for their effects on cancer cell metabolism and apoptosis .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs of this compound differ in substituent groups at the 2-, 3-, or 8-positions of the pyrazoloquinazolinone core. These modifications impact physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
3-(Pyridin-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (Target) C₁₅H₁₂N₄O 264.3 3-pyridinyl 2177264-27-4
3-(4-Fluorophenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one C₂₁H₁₆FN₃OS 377.4 4-fluorophenyl, 2-methyl, 8-thienyl N/A
8-(4-Fluorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one C₂₃H₁₈FN₃O 377.4 4-fluorophenyl, 2-methyl, 3-phenyl 774561-25-0
3-(4-Methoxybenzoyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6m) C₂₀H₂₀N₄O₃ 364.4 4-methoxybenzoyl, 8,8-dimethyl N/A
8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one C₁₂H₁₄N₄OS 262.3 Triazolo core, methylsulfanyl, 8,8-dimethyl 338403-66-0

Physicochemical and Spectral Properties

  • Melting Points: Derivatives with bulky substituents (e.g., 6h: 210–212°C) exhibit higher melting points compared to smaller analogs (6i: 132–133°C) .
  • Spectral Data: ¹H NMR: Analogs like 6m show distinct peaks for methyl groups (δ 1.23 ppm) and aromatic protons (δ 6.99–7.93 ppm) . IR: Carbonyl stretches (1672–1616 cm⁻¹) confirm the quinazolinone core .

Biological Activity

3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one is a compound belonging to the pyrazolo[1,5-a]quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, GABA receptor modulation, and other pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with potential biological activities. The structural characteristics of this compound allow it to interact with multiple biological targets, which is essential for its pharmacological efficacy.

Anticancer Properties

Recent studies have demonstrated significant cytotoxic effects of pyrazolo[1,5-a]quinazoline derivatives against various cancer cell lines. For instance, compounds synthesized from this scaffold showed promising results in inhibiting the proliferation of A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) cell lines. A notable finding was that specific substitutions on the quinazoline ring enhanced cytotoxicity. For example:

CompoundCell LineIC50 (µM)
8cA54912.5
10fHT-2915.0
12sU87MG9.0

These results indicate that the presence of electronegative groups like chlorine significantly enhances the anticancer activity of these compounds .

GABA Receptor Modulation

The compound has also been investigated for its role as a modulator of GABAA receptors. Electrophysiological assays conducted on recombinant GABAA receptors showed that certain derivatives exhibited agonistic properties. This activity suggests potential applications in treating anxiety and other neurological disorders. The modulation profile indicates that derivatives with specific substitutions can either enhance or inhibit receptor activity:

CompoundActivity TypeEffect
8aAgonistIncreased Cl⁻ current
10bAntagonistDecreased Cl⁻ current

Such findings are crucial for developing new anxiolytic drugs that target GABAA receptors .

Other Pharmacological Activities

In addition to anticancer and GABAergic activities, compounds related to this compound have shown promise in various other pharmacological areas:

  • Analgesic Activity : Some derivatives demonstrated significant analgesic effects comparable to standard medications like diclofenac.
  • Anti-inflammatory Effects : The anti-inflammatory potential was noted in several studies where compounds exhibited reduced inflammation markers in vitro.

Case Studies

A study by Mohareb et al. synthesized various pyrazolo[1,5-a]quinazoline derivatives and evaluated their biological activities against different cancer cell lines using the MTT assay. The results indicated that compounds with specific substitutions (like halogens) had enhanced cytotoxicity compared to others .

Another investigation focused on the GABA receptor modulation properties of these compounds. Electrophysiological studies revealed that certain derivatives could effectively modulate receptor activity, suggesting their potential use in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-(Pyridin-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like pyrazole-5-amines and substituted pyridines. For example, a regioselective strategy involving triethylamine-catalyzed reactions in ethanol under reflux (1–6 hours) has been employed to produce derivatives with yields up to 85% . Key steps include:

  • Reagent selection : Use absolute ethanol as a solvent and triethylamine as a catalyst.
  • Characterization : Confirm structure via 1^1H NMR (e.g., δ 5.70–8.76 ppm for aromatic protons), 13^{13}C NMR, FT-IR (e.g., 1670–1719 cm1^{-1} for C=O stretches), and HRMS (e.g., [M+H]+^+ at m/z 254.1039) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Elemental analysis : Verify empirical formula (e.g., C15_{15}H12_{12}N4_4O) with ≤0.4% deviation in C/H/N content .
  • Spectroscopy : Use 1^1H NMR to identify aromatic protons and pyridine/pyrazole ring systems. 13^{13}C NMR confirms carbonyl (C=O) and heterocyclic carbons .
  • Mass spectrometry : HRMS (ESI) ensures molecular weight accuracy (e.g., 264.3 g/mol) .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodology :

  • Storage : Keep in tightly sealed containers in dry, well-ventilated areas to prevent electrostatic charge buildup .
  • PPE : Wear chemical safety goggles, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation .
  • Spill management : Sweep/vacuum spills and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

  • Methodology :

  • Reaction optimization : Use substituent-directed cyclization. For example, introducing electron-withdrawing groups (e.g., Cl) at specific positions enhances regioselectivity during pyrazole-quinazoline fusion .
  • Catalytic control : Triethylamine or DIPEA in polar aprotic solvents (e.g., DMF) can direct substitution to the 2- or 3-position of the pyrazole ring .
  • Validation : Compare spectral data with known derivatives (e.g., δ 7.16–7.95 ppm for substituted phenyl groups) .

Q. What computational methods predict the bioactivity of this compound and its derivatives?

  • Methodology :

  • Molecular docking : Screen derivatives against targets like fungal CYP51 or receptor tyrosine kinases using AutoDock Vina. Prioritize compounds with binding energies ≤−8.0 kcal/mol .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with antifungal IC50_{50} values .
  • Validation : Compare docking results with in vitro assays (e.g., MIC values against Candida albicans) .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables like temperature (80–120°C), solvent (ethanol vs. DMSO), and catalyst concentration (5–10 mol%) .
  • Process analytics : Monitor reaction progress via TLC (toluene/ethyl acetate/methanol, 8:2:1.5) and isolate products via vacuum filtration .
  • Scale-up : Transition from batch to flow chemistry for continuous processing, reducing side reactions .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-pyridin-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C15H12N4O/c20-14-6-3-5-13-11(14)8-17-15-10(9-18-19(13)15)12-4-1-2-7-16-12/h1-2,4,7-9H,3,5-6H2

InChI Key

KSXLDLAQROYSGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NC3=C(C=NN23)C4=CC=CC=N4)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.